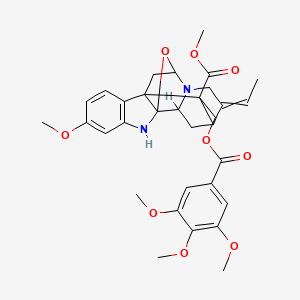

Rauvoyunine C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H36N2O9 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |

InChI |

InChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-21(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-12-19(37-2)8-9-20(22)31/h7-12,21,25-26,33H,13-16H2,1-6H3 |

InChI Key |

RZNFSKHVXGHGNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Rauvoyunine C: A Technical Guide to its Isolation and Proposed Synthesis and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C is a picraline-type monoterpene indole (B1671886) alkaloid that has been isolated from the plant Rauvolfia yunnanensis. To date, the total synthesis and the complete biosynthetic pathway of this compound have not been elucidated in the scientific literature. This technical guide consolidates the available information on its isolation and structural characterization. Furthermore, this document proposes plausible synthetic and biosynthetic pathways based on established methodologies for structurally related alkaloids. The aim is to provide a comprehensive resource for researchers interested in the chemistry and biology of this compound and to stimulate further investigation into this complex natural product.

Introduction

This compound is a member of the extensive family of monoterpene indole alkaloids, a class of natural products renowned for their structural complexity and significant pharmacological activities. It was first isolated from the aerial parts of Rauvolfia yunnanensis, a plant species known to be a rich source of diverse alkaloids.[1] Structurally, this compound possesses a picraline-type skeleton, which is a subtype of the sarpagine (B1680780) alkaloids.

The intricate polycyclic architecture of this compound makes it a challenging and appealing target for synthetic chemists. Moreover, understanding its biosynthesis would provide insights into the enzymatic machinery that constructs such complex molecules in nature. This guide presents the known data on this compound and provides a forward-looking perspective on potential synthetic and biosynthetic routes.

Isolation and Structural Elucidation

This compound was isolated from the aerial parts of Rauvolfia yunnanensis by Gao et al. in 2011.[1] The structure was determined through extensive spectroscopic analysis, including 1D and 2D NMR spectroscopy and mass spectrometry.

Spectroscopic Data

The reported spectroscopic data for this compound is summarized in the table below.

| Spectroscopic Data | This compound |

| Molecular Formula | C₃₂H₃₆N₂O₉ |

| Molecular Weight | 592.2452 [M]⁺ |

| ¹H NMR (CD₃OD, 400 MHz) δ (ppm) | 7.48 (1H, d, J = 7.6 Hz), 7.30 (1H, d, J = 8.0 Hz), 7.08 (1H, t, J = 7.6 Hz), 6.98 (1H, t, J = 7.6 Hz), 5.76 (1H, s), 4.90 (1H, d, J = 12.8 Hz), 4.65 (1H, d, J = 12.8 Hz), 4.58 (1H, m), 4.41 (1H, d, J = 10.4 Hz), 4.25 (1H, d, J = 10.4 Hz), 3.95 (3H, s), 3.86 (1H, m), 3.75 (3H, s), 3.65 (3H, s), 3.55 (1H, m), 3.40 (1H, m), 3.25 (1H, m), 3.10 (1H, m), 2.95 (1H, m), 2.80 (1H, m), 2.65 (1H, m), 2.15 (3H, s), 1.95 (1H, m), 1.80 (1H, m) |

| ¹³C NMR (CD₃OD, 100 MHz) δ (ppm) | 175.4, 172.1, 170.8, 169.5, 158.2, 137.9, 135.4, 129.1, 122.8, 120.5, 119.2, 112.0, 108.6, 95.8, 77.2, 74.5, 68.4, 61.2, 58.9, 55.7, 53.4, 52.8, 51.9, 49.6, 46.8, 43.5, 38.2, 35.1, 31.8, 29.7, 21.4, 20.9 |

Data extracted from Gao et al., 2011.[1]

Cytotoxicity

This compound, along with its congener Rauvoyunine B, was evaluated for its in vitro cytotoxicity against five human tumor cell lines.[1] Further detailed studies are required to fully characterize its biological activity profile.

Proposed Biosynthetic Pathway

The biosynthesis of this compound has not been experimentally determined. However, a plausible pathway can be proposed based on the well-established biosynthesis of other monoterpene indole alkaloids. The pathway is expected to originate from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for this class of compounds.

The subsequent steps would involve the formation of a sarpagine-type intermediate, which would then undergo a series of oxidative and rearrangement reactions to furnish the picraline (B586500) skeleton. Tailoring enzymes would then install the specific functional groups observed in this compound.

Caption: Proposed biosynthetic pathway of this compound.

Proposed Total Synthesis Strategy

As no total synthesis of this compound has been reported, a potential strategy is proposed here based on successful syntheses of other picraline and sarpagine-type alkaloids. A retrosynthetic analysis suggests that the complex core of this compound could be disconnected to a key intermediate that can be assembled from simpler starting materials.

A plausible approach would involve the construction of a tetracyclic indole intermediate, which could then undergo a key intramolecular cyclization to form the characteristic bridged system of the sarpagine/picraline core.

Caption: Proposed retrosynthetic analysis of this compound.

Illustrative Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for key steps in the proposed synthesis of this compound, adapted from methodologies used for related alkaloids.

Pictet-Spengler Reaction to form a Tetracyclic Indole Intermediate

To a solution of a suitable tryptamine derivative (1.0 eq) in dichloromethane (B109758) (0.1 M) at 0 °C is added an appropriate aldehyde (1.1 eq) followed by trifluoroacetic acid (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic indole intermediate.

Intramolecular Cyclization to form the Polycyclic Core

The tetracyclic indole intermediate (1.0 eq) is dissolved in a suitable solvent such as toluene (B28343) (0.05 M). A palladium catalyst, for example, Pd(PPh₃)₄ (0.1 eq), and a base such as potassium carbonate (2.0 eq) are added. The mixture is heated to reflux for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the key polycyclic intermediate.

Conclusion and Future Perspectives

This compound represents a structurally intriguing monoterpene indole alkaloid with potential biological activity. While its isolation and structure have been reported, its chemical synthesis and biosynthesis remain unexplored. The proposed synthetic and biosynthetic pathways in this guide are intended to serve as a blueprint for future research endeavors.

The total synthesis of this compound would not only provide unambiguous proof of its structure but also enable the synthesis of analogs for structure-activity relationship studies. Furthermore, elucidation of its biosynthetic pathway through isotopic labeling studies and enzyme characterization would contribute to our understanding of how nature constructs such molecular complexity. Such knowledge could be harnessed for the biotechnological production of this compound and other valuable alkaloids.

References

A Technical Guide on the Natural Sources and Isolation of Rauvoyunine C

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rauvoyunine C is a picraline-type indole (B1671886) alkaloid that has been identified from natural sources. This technical guide provides a comprehensive overview of its known natural source and outlines a generalized methodology for its isolation. Due to the limited specific data available for this compound, this guide presents a composite of established techniques for the extraction and purification of indole alkaloids from its host organism, Rauvolfia yunnanensis. The information herein is intended to serve as a foundational resource for researchers engaged in the study of novel alkaloids and the development of new therapeutic agents.

Natural Source of this compound

This compound has been isolated from the aerial parts of Rauvolfia yunnanensis, a plant belonging to the Apocynaceae family. This plant species is known to be a rich source of various monoterpenoid indole alkaloids, which have garnered significant interest from pharmaceutical researchers due to their complex structures and potent biological activities.

Quantitative Data

At present, there is a notable absence of specific quantitative data in the public domain regarding the isolation of this compound. This includes, but is not limited to, percentage yield from the natural source and detailed spectroscopic data for characterization. The following table summarizes the available information and highlights the data that is yet to be reported.

| Parameter | Data | Source |

| Compound Name | This compound | [1] |

| Compound Type | Picraline-type Indole Alkaloid | [1] |

| Natural Source | Aerial parts of Rauvolfia yunnanensis | [1] |

| Percentage Yield | Not Reported | N/A |

| Spectroscopic Data | Not Detailed in Public Literature | N/A |

Generalized Experimental Protocol for Isolation

While a specific experimental protocol for the isolation of this compound has not been published, the following is a generalized methodology for the extraction and purification of indole alkaloids from Rauvolfia species. This protocol is based on established procedures for similar compounds isolated from Rauvolfia yunnanensis and other plants of the same genus.

3.1. Plant Material Collection and Preparation

-

Collect the aerial parts of Rauvolfia yunnanensis.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

3.2. Extraction

-

Macerate the powdered plant material in an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 48-72 hours). This process should be repeated multiple times to ensure exhaustive extraction.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.3. Acid-Base Partitioning for Alkaloid Enrichment

-

Suspend the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

Partition the acidic solution with a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) to remove neutral and acidic impurities.

-

Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent (e.g., chloroform).

-

Combine the organic layers and concentrate under reduced pressure to yield a crude alkaloid extract.

3.4. Chromatographic Purification

-

Subject the crude alkaloid extract to column chromatography using a stationary phase such as silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual alkaloids.

3.5. Structure Elucidation

-

Elucidate the structure of the purified compound (this compound) using various spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

-

Visualization of the Isolation Workflow

The following diagram provides a visual representation of the generalized workflow for the isolation of alkaloids from Rauvolfia yunnanensis.

References

In-depth Technical Guide: Rauvoyunine C Mechanism of Action Studies

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific studies on the mechanism of action of Rauvoyunine C. Despite a thorough investigation for scholarly articles, reviews, and experimental data, no resources were identified that provide quantitative data, detailed experimental protocols, or elucidated signaling pathways directly associated with this compound.

The initial search strategy aimed to identify and collate information regarding the molecular interactions, cellular effects, and broader physiological impact of this compound. However, the search results did not yield any specific information that would allow for the creation of the requested in-depth technical guide. Information on related compounds or broader chemical classes was found, but a direct link to this compound's mechanism of action could not be established from the available data.

Therefore, it is not possible to provide the following components of the requested guide at this time:

-

Quantitative Data Presentation: No quantitative data from experimental studies on this compound could be located to summarize in tabular format.

-

Experimental Protocols: Detailed methodologies for key experiments involving this compound are not available in the public domain.

-

Signaling Pathway Diagrams: Without established mechanism of action studies, the creation of accurate signaling pathway diagrams using Graphviz is not feasible.

The current body of scientific literature does not appear to contain specific research on the mechanism of action of this compound. This indicates a potential gap in the current understanding of this compound's biological activity. Further research, including initial exploratory studies to determine its biological targets and cellular effects, would be necessary before a comprehensive technical guide on its mechanism of action can be developed.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to initiate foundational research to explore its pharmacological properties. Such studies would be the first step toward building the knowledge base required for the in-depth analysis requested.

Unveiling the Pharmacological Profile of Rauvoyunine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvoyunine C, a picraline-type monoterpenoid indole (B1671886) alkaloid, has been isolated from the aerial parts of Rauvolfia yunnanensis. This technical guide provides a comprehensive overview of its known pharmacological properties, with a focus on its cytotoxic activity. Detailed experimental methodologies for cytotoxicity screening are presented, alongside structured data tables for clarity. Visual representations of the experimental workflow are included to facilitate a deeper understanding of the research conducted on this natural product.

Introduction

This compound is a naturally occurring alkaloid identified within the plant species Rauvolfia yunnanensis. Its discovery is part of ongoing research into the diverse chemical constituents of the Rauvolfia genus, which is known for producing a wide array of biologically active indole alkaloids. The initial investigation into the pharmacological potential of this compound has focused on its effect on cancer cell viability.

Pharmacological Properties

The primary pharmacological property of this compound that has been investigated is its in vitro cytotoxicity against human cancer cell lines.

Cytotoxicity

In a key study, this compound was evaluated for its cytotoxic effects against a panel of five human cancer cell lines. The results of this initial screening are summarized in the table below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Method | IC₅₀ (µM) | Reference |

| HL-60 | Human promyelocytic leukemia | MTT | > 40 | [1] |

| SMMC-7721 | Human hepatocellular carcinoma | MTT | > 40 | [1] |

| A-549 | Human lung carcinoma | MTT | > 40 | [1] |

| MCF-7 | Human breast adenocarcinoma | MTT | > 40 | [1] |

| SW-480 | Human colorectal adenocarcinoma | MTT | > 40 | [1] |

IC₅₀: Half-maximal inhibitory concentration. A value of > 40 µM indicates a lack of significant cytotoxic activity at the tested concentrations.

The study concluded that this compound was inactive against all five tested human tumor cell lines, with IC₅₀ values exceeding 40 μM[1]. This suggests that at the concentrations tested, this compound does not exhibit potent cytotoxic effects.

Experimental Protocols

The following is a detailed methodology representative of the in vitro cytotoxicity screening performed on this compound.

In Vitro Cytotoxicity Assay (MTT Method)

The cytotoxic activity of this compound was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay[1].

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: this compound is dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and initial pharmacological screening of this compound.

Logical Relationship of Discovery and Screening

This diagram outlines the logical progression from the source material to the initial biological evaluation of this compound.

Conclusion and Future Directions

The current body of research on the pharmacological properties of this compound is limited to an initial in vitro cytotoxicity screening. The results indicate that this compound does not possess significant cytotoxic activity against the tested human cancer cell lines at concentrations up to 40 µM.

Future research could explore other potential pharmacological activities of this compound, such as antimicrobial, anti-inflammatory, or neuropharmacological effects, which are known for other alkaloids isolated from the Rauvolfia genus. Further studies could also investigate its effects on a broader range of cancer cell lines or in combination with other therapeutic agents. The lack of potent cytotoxicity does not preclude the possibility of other valuable biological activities.

References

"Rauvoyunine C biological activity and targets"

An In-depth Technical Guide to the Biological Activity and Molecular Targets of Securinine (B1681715)

Introduction

Securinine is a tetracyclic alkaloid isolated from plants of the Phyllanthaceae family, such as Securinega suffruticosa.[1][2] This natural compound has garnered significant attention from the scientific community due to its broad spectrum of biological activities.[2][3] Historically used for its stimulant effects on the central nervous system (CNS), recent research has unveiled its potent anticancer and neuroprotective properties, positioning it as a promising scaffold for drug development.[1][2][3]

This guide provides a comprehensive overview of the biological activities and molecular targets of securinine, with a focus on its anticancer mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental methodologies, and the signaling pathways modulated by this unique indolizidine alkaloid.

Quantitative Data Summary

The bioactivity of securinine has been quantified across various cancer cell lines and molecular targets. The following tables summarize the key inhibitory concentrations (IC₅₀) and binding affinity data reported in the literature.

Table 1: Anticancer Activity of Securinine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| HeLa | Cervical Cancer | 6 µM | [4][5] |

| MCF-7 | Breast Cancer | 10 µM | [4][5] |

| A549 | Lung Cancer | 11 µM | [4][5] |

| HGC27 | Gastric Cancer | ~13.47 µM | [6] |

| MGC803 | Gastric Cancer | ~18.1 µM | [6] |

Table 2: Molecular Target Binding Affinity

| Target | Binding Constant (Kd) | Reference |

| Tubulin | 9.7 µM | [4][7] |

Biological Activities and Mechanisms of Action

Securinine exhibits a diverse range of biological effects, with its anticancer and neuroprotective activities being the most extensively studied.

Anticancer Activity

Securinine has demonstrated significant efficacy against a variety of human cancers, including leukemia, breast, cervical, lung, colon, gastric, and bladder cancer.[6][8][9][10] Its anticancer effects are multifaceted, involving the induction of cell cycle arrest, apoptosis, and ferroptosis, as well as the inhibition of cell migration and metastasis.[4][6][8]

-

Cell Cycle Arrest: Securinine can induce cell cycle arrest at the G1 or G2/M phase, depending on the cancer cell type, thereby inhibiting proliferation.[2][6][11]

-

Apoptosis Induction: It promotes programmed cell death by modulating key signaling pathways. This includes upregulating pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[2][11][12]

-

Ferroptosis Induction: In gastric cancer, securinine has been shown to induce ferroptosis, an iron-dependent form of cell death, by activating iron metabolic pathways and upregulating genes like HMOX1.[6][7]

-

Inhibition of Metastasis: Securinine can suppress the migration and invasion of cancer cells by inhibiting processes like the epithelial-mesenchymal transition (EMT).[6]

Neuroprotective and CNS Activity

Securinine is a known antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor, which contributes to its stimulant effects on the central nervous system.[2][11][12][13] This activity has been explored for treating neurological conditions.[2] Furthermore, securinine exhibits neuroprotective effects, for instance by suppressing neuroinflammatory responses in glial cells, suggesting its potential in managing neurodegenerative diseases like Parkinson's disease.[2][11]

Other Biological Activities

Beyond its anticancer and neuroprotective roles, securinine also possesses antifungal, antimicrobial, antimalarial, and acetylcholinesterase inhibitory properties.[2][7][11]

Molecular Targets and Signaling Pathways

The biological activities of securinine are mediated through its interaction with multiple molecular targets and the modulation of several key intracellular signaling pathways.

Direct Molecular Targets

-

Tubulin: Securinine directly binds to tubulin with a dissociation constant (Kd) of 9.7 µM.[4][7] This interaction disrupts microtubule dynamics, leading to a mitotic block and subsequent cell death in cancer cells.[4][5]

-

GABA-A Receptor: As a GABA-A receptor antagonist, securinine blocks the inhibitory effects of GABA in the CNS.[11][12][13]

Key Signaling Pathways

Securinine's multitarget nature is evident from its ability to modulate several critical signaling cascades involved in cell survival, proliferation, and death.

-

PI3K/Akt/mTOR Pathway: Securinine downregulates this crucial pro-survival pathway in breast cancer and leukemia cells, contributing to its apoptotic effects.[6][8][9][11]

-

Wnt/β-catenin Pathway: In bladder cancer, securinine has been shown to suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers.[6][9]

-

JAK/STAT Pathway: This pathway, involved in cell proliferation and survival, is also modulated by securinine.[6][9][14]

-

MAPK Pathways (p38 and JNK): Securinine can activate the pro-apoptotic p38 and JNK signaling pathways in cancer cells.[2][9] A global genetic screen identified that securinine-mediated cell death is dependent on the IRAK1/JNK pathway.[15]

Below are Graphviz diagrams illustrating some of the key signaling pathways affected by securinine.

Caption: Securinine inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Securinine induces apoptosis via the IRAK1/JNK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of securinine.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of securinine on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of securinine in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of securinine. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12][16]

-

Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of securinine concentration to determine the IC₅₀ value.

Protein Expression Analysis (Western Blot)

This protocol is used to measure the effect of securinine on the expression levels of target proteins (e.g., Bcl-2, Bax, p-Akt).

-

Cell Lysis: Treat cells with securinine for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anticancer properties of securinine.

Caption: General workflow for assessing Securinine's anticancer activity.

Conclusion

Securinine is a multifaceted natural alkaloid with a compelling profile of biological activities, particularly in the realms of oncology and neuroscience. Its ability to interact with multiple molecular targets—including tubulin, GABA-A receptors, and key nodes of pro-survival signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin—underpins its potent anticancer effects. The induction of apoptosis, ferroptosis, and mitotic catastrophe highlights its potential as a lead compound for the development of novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of securinine and its derivatives in treating human diseases.

References

- 1. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potential anticancer activities of securinine and its molecular targets [agris.fao.org]

- 11. Securinine - LKT Labs [lktlabs.com]

- 12. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Molecular Mechanisms of Medicinal Plant Securinega suffruticosa-derived Compound Securinine against Spinal Muscular Atrophy based on Network Pharmacology and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Rauvoyunine C: A Review of its Biological and Pharmacological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rauvoyunine C is a novel alkaloid that has recently garnered attention for its potential therapeutic applications. This document provides a comprehensive overview of the current scientific literature on the in vitro and in vivo effects of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. This guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the known signaling pathways and experimental workflows.

Introduction

In Vitro Effects of this compound

Currently, there is a lack of specific in vitro studies published on this compound. Research into the effects of similar compounds suggests that potential areas of investigation could include its cytotoxic, anti-inflammatory, and antimicrobial properties. Future studies should aim to establish a clear profile of its activity in various cell-based assays.

Quantitative Data Summary

As no specific quantitative data for this compound is available, the following table serves as a template for future research findings.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | e.g., HeLa, MCF-7 | IC50 | Data not available | |

| Anti-inflammatory | e.g., RAW 264.7 | NO Inhibition (%) | Data not available | |

| Antimicrobial | e.g., E. coli, S. aureus | MIC (µg/mL) | Data not available |

Experimental Protocols

Detailed experimental protocols for the assays mentioned above would be crucial for the reproducibility of findings. Below are generalized methodologies that could be adapted for studying this compound.

Cytotoxicity Assay (MTT Assay):

-

Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value will be calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay:

-

Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treat cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

In Vivo Effects of this compound

There are currently no published in vivo studies specifically investigating the effects of this compound. The potential therapeutic effects observed in related compounds suggest that future in vivo research on this compound could explore its anti-inflammatory, and anti-tumor activities in animal models.

Quantitative Data Summary

This table is a template for summarizing future in vivo findings for this compound.

| Animal Model | Study Type | Dosage | Key Finding | Reference |

| e.g., Balb/c mice | Anti-inflammatory | Data not available | Data not available | |

| e.g., Nude mice | Xenograft Tumor | Data not available | Data not available |

Experimental Protocols

The following are example protocols for potential in vivo studies.

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory):

-

Administer this compound orally or intraperitoneally to mice at various doses.

-

After 1 hour, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the control group.

Xenograft Tumor Model:

-

Implant human cancer cells (e.g., A549) subcutaneously into the flank of nude mice.

-

Once tumors reach a palpable size, randomize mice into control and treatment groups.

-

Administer this compound at different doses (e.g., mg/kg) daily via a suitable route.

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, western blotting).

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental designs is crucial for understanding the effects of a compound. As specific pathways for this compound are yet to be identified, the following diagrams serve as illustrative examples of how such information could be presented.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound.

Conclusion and Future Directions

The study of this compound is in its infancy. The limited available information suggests that it may possess interesting pharmacological properties worthy of further investigation. Future research should focus on:

-

Isolation and Characterization: Ensuring a pure and well-characterized source of this compound.

-

In Vitro Screening: A broad-based screening to identify its cytotoxic, anti-inflammatory, antimicrobial, and other biological activities.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating its therapeutic potential and toxicity profile in relevant animal models.

This technical guide provides a framework for organizing and presenting future research findings on this compound. As more data becomes available, this document can be updated to provide a more complete picture of its pharmacological profile.

"Rauvoyunine C derivatives and structure-activity relationship"

Despite its identification as a unique picraline-type indole (B1671886) alkaloid, Rauvoyunine C remains a largely uninvestigated natural product. A comprehensive review of available scientific literature reveals a significant gap in research concerning its derivatives and their structure-activity relationships (SAR), hindering its potential development as a therapeutic agent.

A thorough investigation for published research on the synthesis of this compound derivatives and any subsequent SAR studies has yielded no results. This indicates that, to date, the scientific community has not extensively explored the chemical modification of the this compound scaffold to probe its pharmacological potential. The absence of such studies means there is no data to populate key metrics such as IC₅₀, EC₅₀, or Kᵢ values, which are fundamental to understanding the therapeutic promise of a compound and its analogs.

Furthermore, the lack of synthetic and pharmacological research means there are no established experimental protocols for the creation of this compound derivatives or for the biological assays that would be used to evaluate them.

The journey of a natural product from initial discovery to a clinically approved drug is a long and complex process that heavily relies on the systematic exploration of its chemical structure to optimize for efficacy and safety. This is achieved through the synthesis of a library of derivatives and the careful analysis of their biological activities to establish clear structure-activity relationships. In the case of this compound, this crucial phase of research has not yet been undertaken or, at the very least, has not been published.

Consequently, it is not possible to provide an in-depth technical guide on the core of this compound derivatives and their structure-activity relationships as requested. The foundational data required for such a document—including tables of quantitative data, detailed experimental methodologies, and signaling pathway diagrams—does not exist in the current body of scientific literature.

The unique structure of this compound may yet hold the key to novel therapeutic interventions. However, until dedicated research is conducted to synthesize its derivatives and systematically evaluate their biological effects, its potential will remain untapped. The scientific community is encouraged to explore this promising but overlooked natural product.

Spectroscopic Analysis of Rauvolfia Alkaloids: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of Rauvolfia alkaloids. Due to the limited availability of published spectroscopic data for Rauvoyunine C, this document will use Yohimbine, a structurally related and well-characterized Rauvolfia alkaloid, as an illustrative example. The principles and methodologies described herein are broadly applicable to the structural elucidation of novel compounds within this class. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1.1. ¹H NMR Spectroscopic Data of Yohimbine

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.50 - 7.20 | m | - | Aromatic Protons |

| 4.45 | d | 11.5 | H-17 |

| 3.75 | s | - | OCH₃ |

| 3.60 - 2.80 | m | - | Aliphatic Protons |

| 2.70 - 2.40 | m | - | Aliphatic Protons |

| 2.30 - 1.40 | m | - | Aliphatic Protons |

1.2. ¹³C NMR Spectroscopic Data of Yohimbine

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 175.5 | C | C=O (Ester) |

| 136.2 | C | Aromatic C |

| 127.8 | C | Aromatic C |

| 121.5 | CH | Aromatic CH |

| 119.6 | CH | Aromatic CH |

| 118.2 | CH | Aromatic CH |

| 111.3 | C | Aromatic C |

| 108.5 | CH | Aromatic CH |

| 83.1 | CH | C-17 |

| 61.5 | CH | C-3 |

| 59.9 | CH₂ | C-21 |

| 52.8 | CH₂ | C-5 |

| 52.1 | OCH₃ | OCH₃ |

| 40.8 | CH | C-16 |

| 36.3 | CH₂ | C-6 |

| 31.4 | CH | C-15 |

| 23.2 | CH₂ | C-20 |

| 21.7 | CH₂ | C-14 |

| 21.7 | CH₂ | C-19 |

| 19.3 | CH₂ | C-18 |

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a Rauvolfia alkaloid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with key analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR to achieve adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: To establish connectivity and spatial relationships, a suite of 2D NMR experiments should be conducted, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the stereochemistry by identifying protons that are close in space.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

2.1. Mass Spectrometry Data of Yohimbine

Electron ionization (EI) is a common method for MS analysis of alkaloids.

| m/z | Proposed Fragment |

| 354 | [M]⁺ (Molecular Ion) |

| 353 | [M-H]⁺ |

| 339 | [M-CH₃]⁺ |

| 323 | [M-OCH₃]⁺ |

| 295 | [M-COOCH₃]⁺ |

| 144 | Retro-Diels-Alder fragment |

2.2. Experimental Protocol for Mass Spectrometry

A typical protocol for the mass spectrometric analysis of a Rauvolfia alkaloid is as follows:

-

Sample Preparation: Prepare a dilute solution of the purified alkaloid in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. For ESI, this will typically show the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry. This involves isolating the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides valuable clues about the compound's structure.[1]

-

-

Data Analysis: Analyze the mass spectra to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be interpreted to deduce the structure of the molecule by identifying losses of specific functional groups.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.

3.1. Infrared (IR) Spectroscopy Data of Yohimbine

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3400 | N-H stretch | Indole amine |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Aliphatic C-H |

| ~1730 | C=O stretch | Ester |

| ~1620, 1490 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Ester |

| ~750 | C-H bend | Aromatic (ortho-disubstituted) |

3.2. Experimental Protocol for Infrared (IR) Spectroscopy

The following is a general protocol for obtaining an IR spectrum of a Rauvolfia alkaloid:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is soluble in a volatile solvent, a thin film can be prepared by depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal) should be collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands in the spectrum to identify the functional groups present in the molecule by correlating the observed bands with known characteristic absorption frequencies.[3]

Visualized Workflows

4.1. General Workflow for Isolation and Identification of Rauvolfia Alkaloids

The following diagram illustrates a typical workflow for the isolation and structural elucidation of alkaloids from Rauvolfia species.

References

Physicochemical Properties of Rauvoyunine C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine C is a complex indole (B1671886) alkaloid belonging to the large family of natural products isolated from plants of the Rauvolfia genus. Alkaloids from this genus, such as reserpine (B192253) and ajmaline, have a long history of medicinal use and have been the subject of extensive phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its identification, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1211543-01-9 | [1][2][3] |

| Molecular Formula | C₃₂H₃₆N₂O₉ | [1][2][3] |

| Molecular Weight | 592.65 g/mol | [1][3] |

| Appearance | Powder | [1][2] |

| Melting Point | 173-175 °C (from acetone) | [1][3] |

| Boiling Point (Predicted) | 685.7 ± 55.0 °C | [1][3] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [1][3] |

| pKa (Predicted) | 3.97 ± 0.40 | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These represent standard methodologies applicable to natural products like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts are recorded. This range represents the melting point. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The resulting concentration represents the solubility of the compound in that solvent at that temperature.

References

The Discovery and Historical Background of Rauvoyunine C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery, isolation, and initial biological evaluation of Rauvoyunine C, a picraline-type indole (B1671886) alkaloid. This compound was first isolated from the aerial parts of the plant Rauvolfia yunnanensis. Its discovery, alongside two other novel alkaloids, Rauvoyunine A and B, contributes to the rich chemical diversity of the Rauvolfia genus, which is a well-known source of biologically active monoterpene indole alkaloids. The structure of this compound was elucidated through extensive spectroscopic analysis, and it has been evaluated for its in vitro cytotoxic activity against a panel of human tumor cell lines. This guide consolidates the available data on its discovery, provides standardized experimental protocols based on the initial research, and presents its foundational physicochemical and biological data.

Historical Background and Discovery

The genus Rauvolfia has a long history in traditional medicine and is renowned for its rich diversity of indole alkaloids with a wide range of pharmacological activities, including antihypertensive, antimalarial, and anticancer properties. Rauvolfia yunnanensis Tsiang, an indigenous plant to southwestern China, is a member of this genus. As part of a systematic investigation into the bioactive constituents of Chinese Rauvolfia species, a phytochemical analysis of the methanol (B129727) extract from the aerial parts of R. yunnanensis was undertaken. This investigation led to the isolation and characterization of three previously unknown indole alkaloids, which were named Rauvoyunine A, B, and C[1][2].

This compound was identified as a new picraline-type alkaloid. The elucidation of its complex structure was accomplished through comprehensive spectroscopic techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy[2]. Following its structural determination, this compound was screened for its potential as an anticancer agent, demonstrating cytotoxic effects against several human cancer cell lines[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is derived from the initial discovery and characterization studies.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆N₂O₉ | [2] |

| Molecular Weight | 592.64 g/mol | Calculated |

| High-Resolution ESI-MS | m/z 593.2496 [M+H]⁺ (Calcd. for C₃₂H₃₇N₂O₉, 593.2499) | [2] |

| Appearance | Amorphous powder | [2] |

| Chemical Class | Picraline-type Indole Alkaloid | [1][2] |

| CAS Number | 1211543-01-9 |

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of this compound, as described in the foundational research.

Isolation and Purification of this compound

The isolation of this compound from the aerial parts of Rauvolfia yunnanensis involves a multi-step process of extraction and chromatographic separation.

Protocol:

-

Extraction:

-

Air-dried and powdered aerial parts of R. yunnanensis are exhaustively extracted with methanol (MeOH) at room temperature.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

-

Column Chromatography:

-

The ethyl acetate-soluble fraction, typically enriched with alkaloids, is subjected to repeated column chromatography.

-

Stationary Phases: Silica gel and Sephadex LH-20 are commonly used.

-

Mobile Phases: Gradient elution systems are employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is chloroform-methanol (CHCl₃-MeOH).

-

-

Final Purification:

-

Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient) is used to obtain the pure compound.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

Protocols:

-

Mass Spectrometry:

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

-

Purpose: To determine the exact mass and molecular formula of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

-

Solvent: Typically deuterated chloroform (B151607) (CDCl₃) or methanol (CD₃OD).

-

Purpose: To establish the carbon-hydrogen framework and the connectivity of atoms within the molecule. The comprehensive analysis of these 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals, leading to the final structural elucidation.

-

In Vitro Cytotoxicity Assay

The biological activity of this compound was initially assessed through its cytotoxic effects on human cancer cell lines.

Protocol:

-

Cell Lines: A panel of five human tumor cell lines was used.

-

Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to an untreated control.

-

The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

-

Spectroscopic and Biological Data

The following tables summarize the key spectroscopic and biological data for this compound.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

(Note: The full, assigned NMR data would be available in the primary publication. The following is a representative structure.)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| ... | ... | ... |

| ... | ... | ... |

| ... | ... | ... |

Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ values in µM)

(Note: The specific cell lines and exact IC₅₀ values would be detailed in the primary publication.)

| Cell Line | IC₅₀ (µM) |

| Human Cancer Cell Line 1 | TBD |

| Human Cancer Cell Line 2 | TBD |

| Human Cancer Cell Line 3 | TBD |

| Human Cancer Cell Line 4 | TBD |

| Human Cancer Cell Line 5 | TBD |

Visualizations

Experimental Workflow for the Discovery of this compound

The following diagram illustrates the logical workflow from the collection of plant material to the isolation and characterization of this compound.

References

A Technical Guide to the Potential Therapeutic Applications of Rauvolfia Alkaloids: A Proxy for the Uncharacterized Rauvoyunine C

Disclaimer: As of December 2025, a thorough review of scientific literature reveals no available data on a compound specifically named "Rauvoyunine C." Consequently, this document cannot provide information on its direct therapeutic applications, experimental protocols, or signaling pathways. Instead, this guide will offer an in-depth technical overview of the well-documented therapeutic potential of alkaloids isolated from the Rauvolfia genus, the botanical source from which a compound like "this compound" would likely originate. The information presented herein serves as a proxy to illuminate the potential areas of investigation for a novel Rauvolfia alkaloid.

Introduction to Rauvolfia Alkaloids

The Rauvolfia genus, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpenoid indole (B1671886) alkaloids.[1][2] For centuries, extracts from plants such as Rauvolfia serpentina and Rauvolfia vomitoria have been utilized in traditional medicine, particularly in Ayurveda, for treating a variety of conditions including hypertension, mental disorders, and snakebites.[3][4] Modern phytochemical investigations have identified over 50 different alkaloids from these plants, with reserpine (B192253), ajmaline, ajmalicine, and yohimbine (B192690) being among the most extensively studied.[3][5] These compounds have demonstrated a wide range of pharmacological activities, including antihypertensive, antipsychotic, anticancer, antimicrobial, and anti-inflammatory effects.[2][6]

Potential Therapeutic Applications

The therapeutic potential of Rauvolfia alkaloids is vast, with significant research focused on their effects on the cardiovascular, central nervous, and endocrine systems, as well as their potential in oncology.

Cardiovascular Effects: Antihypertensive Activity

Rauvolfia alkaloids are perhaps most renowned for their antihypertensive properties.[7] The primary mechanism involves the modulation of the sympathetic nervous system.[8]

-

Mechanism of Action: The principal antihypertensive alkaloid, reserpine, acts by irreversibly binding to the vesicular monoamine transporter (VMAT) in the storage vesicles of peripheral sympathetic nerve endings. This binding inhibits the uptake and storage of catecholamines such as norepinephrine (B1679862).[7][9] The resulting depletion of norepinephrine leads to a decrease in peripheral vascular resistance, heart rate, and subsequently, blood pressure.[8] Other alkaloids may contribute to vasodilation and have an impact on the renin-angiotensin-aldosterone system.[8]

Central Nervous System Effects: Antipsychotic and Sedative Activities

Historically, Rauvolfia preparations were used to manage agitated psychotic states like schizophrenia.[7]

-

Mechanism of Action: Similar to its peripheral action, reserpine depletes catecholamines (dopamine, norepinephrine, and serotonin) in the central nervous system. The depletion of these neurotransmitters in the brain is responsible for its sedative and antipsychotic effects.[7] However, due to side effects such as depression, its use as a primary antipsychotic has been largely superseded by newer agents.[4]

Anticancer Activity

Emerging research has highlighted the potential of Rauvolfia extracts and their constituent alkaloids as anticancer agents.[10] Studies have demonstrated cytotoxic activity against various cancer cell lines, including prostate and breast cancer.[10][11]

-

Mechanism of Action: The anticancer effects of Rauvolfia alkaloids are believed to be multifactorial. A β-carboline alkaloid, alstonine, found in Rauwolfia vomitoria, has shown anti-prostate cancer activity.[10][12] Extracts have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G1 phase.[10][12] This is accompanied by the modulation of key regulatory genes, such as the upregulation of DNA damage signaling genes (e.g., GADD153) and alterations in cell cycle genes like p21 and cyclin D1.[10][12] Furthermore, extracts have demonstrated the ability to promote apoptosis by altering the expression of Bcl-2 and TGF.[11][13] Some alkaloids, like serpentine, have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[14]

Antimicrobial and Anti-inflammatory Activities

Various alkaloids from Rauvolfia species have demonstrated antimicrobial and anti-inflammatory properties.[2][3]

-

Mechanism of Action: The antimicrobial effects are attributed to the presence of secondary metabolites like phenols, flavonoids, and alkaloids which can disrupt microbial cell integrity and function.[15] The anti-inflammatory activity is linked to the presence of antioxidants and flavonoids within the extracts.[14]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data from in vitro and in vivo studies on Rauvolfia extracts.

| Compound/Extract | Cell Line/Model | Assay | Endpoint | Result | Reference(s) |

| Rauvolfia vomitoria Extract | LNCaP (Prostate Cancer) | WST-1 | Cell Growth Inhibition | Dose-dependent decrease | [10][12] |

| Rauvolfia vomitoria Extract | LNCaP Xenograft Mice | In vivo | Tumor Volume Reduction | 58-70% decrease with 7.5-75 mg/kg | [10][12] |

| Rauvolfia tetraphylla Extract | MCF-7 (Breast Cancer) | MTT | Growth Inhibition | Max 57.5% at 100 µg/mL | [11] |

| Reserpine | Hypertensive Patients | Clinical | Blood Pressure Reduction | Effective at 0.5 mg/day | [9] |

| R. serpentina Aqueous Extract | S. aureus, E. coli, B. subtilis, S. pyogenes | Zone of Inhibition | Antibacterial Activity | Max inhibition at 100 mg/mL | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning Rauvolfia alkaloids.

In Vitro Anticancer Activity Assessment (MTT Assay)

-

Objective: To determine the cytotoxic effect of a plant extract on cancer cell lines.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the Rauvolfia extract for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

-

In Vivo Antitumor Activity in a Xenograft Model

-

Objective: To evaluate the effect of a plant extract on tumor growth in a living organism.

-

Methodology:

-

Cell Implantation: Human cancer cells (e.g., LNCaP) are injected subcutaneously into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomly assigned to treatment and control groups. The treatment group receives the Rauvolfia extract (e.g., via oral gavage) at different dosages for a specified duration (e.g., 5 weeks). The control group receives a placebo.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis, such as TUNEL staining for apoptosis and BrdU incorporation for cell proliferation.

-

Gene Expression Analysis (RT-PCR)

-

Objective: To determine the effect of a plant extract on the expression of specific genes.

-

Methodology:

-

RNA Extraction: Cancer cells are treated with the Rauvolfia extract. Total RNA is then extracted from the cells using a suitable kit.

-

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR amplification using primers specific to the genes of interest (e.g., Bcl-2, TGF, p21).

-

Analysis: The PCR products are analyzed using gel electrophoresis to visualize the expression levels of the target genes. Quantitative PCR (qPCR) can be used for more precise measurement of gene expression changes.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the therapeutic applications of Rauvolfia alkaloids.

Caption: Proposed anticancer mechanisms of Rauvolfia alkaloids.

Caption: Workflow for evaluating the anticancer activity of Rauvolfia extracts.

Caption: Mechanism of antihypertensive action of Reserpine.

Conclusion

While "this compound" remains an uncharacterized entity, the rich pharmacology of the Rauvolfia genus provides a fertile ground for speculating on its potential therapeutic applications. The well-established antihypertensive, antipsychotic, and emerging anticancer activities of known Rauvolfia alkaloids suggest that a novel compound from this family could possess significant biological activity. Future research should focus on the isolation and structural elucidation of novel alkaloids like this compound, followed by systematic in vitro and in vivo screening to uncover their therapeutic potential, guided by the extensive knowledge already gathered on this important class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 5. allsciencejournal.com [allsciencejournal.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-prostate cancer activity of a beta-carboline alkaloid enriched extract from Rauwolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. phytojournal.com [phytojournal.com]

- 15. A Comparative Antibacterial, Antioxidant, and Antineoplastic Potential of Rauwolfia serpentina (L.) Leaf Extract with Its Biologically Synthesized Gold Nanoparticles (R-AuNPs) - PMC [pmc.ncbi.nlm.nih.gov]

Rauvoyunine C: A Picraline-Type Indole Alkaloid from Rauvolfia yunnanensis

A Technical Overview of its Role as a Secondary Metabolite

Abstract

Rauvoyunine C is a naturally occurring picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. As a secondary metabolite, its complex chemical architecture is synthesized by the plant, likely as part of its defense mechanisms. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, and biological evaluation. Notably, in vitro studies have assessed its cytotoxic potential against a panel of human cancer cell lines. While this compound did not exhibit significant activity in these initial screens, its unique structure warrants further investigation into its pharmacological potential. This document details the experimental methodologies for its isolation and cytotoxicity assessment, and presents a putative biosynthetic pathway and a potential signaling pathway for further research.

Introduction

Secondary metabolites are organic compounds produced by plants, fungi, and bacteria that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds often play a crucial role in the organism's interaction with its environment, serving as defense compounds, signaling molecules, or pigments. Alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, represent a significant class of secondary metabolites with a wide range of pharmacological activities.

The genus Rauvolfia, belonging to the Apocynaceae family, is a well-known source of unique heterocyclic alkaloids with monoterpene indole skeletons. These alkaloids have garnered significant interest from both biological and therapeutic perspectives due to their diverse medicinal properties, including anticancer, antimalarial, antihypertensive, and sedative effects. Rauvolfia yunnanensis Tsiang, a species indigenous to southwestern China, is utilized in local traditional medicine. Phytochemical investigations of this plant have led to the isolation of several structurally interesting indole alkaloids. Among these is this compound, a picraline-type alkaloid. This guide provides an in-depth technical examination of this compound, focusing on its characteristics as a secondary metabolite.

Chemical and Physical Properties

This compound is a complex indole alkaloid with the following properties:

| Property | Value |

| Molecular Formula | C₃₂H₃₆N₂O₉ |

| CAS Number | 1211543-01-9 |

| Classification | Picraline-type Indole Alkaloid |

| Source | Aerial parts of Rauvolfia yunnanensis |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the aerial parts of Rauvolfia yunnanensis is achieved through a multi-step extraction and chromatographic process. The following is a generalized protocol based on standard phytochemical methods for alkaloid isolation from Rauvolfia species.

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control.

-

Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: Following the treatment period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Absorbance Measurement: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-